molecular formula C7H9ClN2O2S B2939891 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1343588-67-9

3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2939891
CAS No.: 1343588-67-9
M. Wt: 220.67
InChI Key: CPBBQZPWQWAPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1343588-67-9 . Its molecular weight is 220.68 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Biological Activity

Studies on the synthesis and chemistry of structurally unique hexasubstituted pyrazolines, including derivatives of 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride, highlight their potential in creating highly substituted compounds. The thermolysis of these pyrazolines facilitates the facile synthesis of hexasubstituted cyclopropanes, demonstrating the versatility of this chemical structure in synthetic organic chemistry. Furthermore, the reaction with tosyl chloride yields chloro-substituted pyrazoline rather than the expected N-tosyl product, leading to the formation of unstable intermediate chloro-substituted cyclopropanes, which could have implications in the development of new synthetic methodologies and compounds with potential biological activities (Baumstark, Vásquez, & Mctush-Camp, 2013).

Potential as a Drug Candidate

Sulfonamide inhibitors, including those derived from this compound, have been the subject of extensive research due to their therapeutic potential. These compounds have shown significant activity as antiviral, anticancer, and agents against Alzheimer’s disease. This highlights the importance of the primary sulfonamides as a class of compounds leading to highly valuable drugs and drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff, among others. The study by Gulcin and Taslimi (2018) offers an expert opinion on the utility of sulfonamides as a potent class of therapeutic agents, reinforcing the potential research applications of this compound and its derivatives in drug discovery and development (Gulcin & Taslimi, 2018).

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-pyrazole-3-sulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-7(13(8,11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBBQZPWQWAPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.